Cas no 2228248-26-6 (2-Amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol)

2-Amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
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- EN300-1730026
- 2228248-26-6
- 2-amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol
- 2-Amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol
-
- インチ: 1S/C7H12N2O3/c1-7(8,4-10)5-3-6(11-2)9-12-5/h3,10H,4,8H2,1-2H3
- InChIKey: DWSDFLQXAKHZTC-UHFFFAOYSA-N
- ほほえんだ: O1C(=CC(=N1)OC)C(C)(CO)N
計算された属性
- せいみつぶんしりょう: 172.08479225g/mol
- どういたいしつりょう: 172.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 81.5Ų
2-Amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1730026-5.0g |
2-amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol |
2228248-26-6 | 5g |
$4143.0 | 2023-06-04 | ||
Enamine | EN300-1730026-0.5g |
2-amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol |
2228248-26-6 | 0.5g |
$1372.0 | 2023-06-04 | ||
Enamine | EN300-1730026-2.5g |
2-amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol |
2228248-26-6 | 2.5g |
$2800.0 | 2023-06-04 | ||
Enamine | EN300-1730026-10.0g |
2-amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol |
2228248-26-6 | 10g |
$6144.0 | 2023-06-04 | ||
Enamine | EN300-1730026-0.1g |
2-amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol |
2228248-26-6 | 0.1g |
$1257.0 | 2023-06-04 | ||
Enamine | EN300-1730026-0.05g |
2-amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol |
2228248-26-6 | 0.05g |
$1200.0 | 2023-06-04 | ||
Enamine | EN300-1730026-0.25g |
2-amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol |
2228248-26-6 | 0.25g |
$1315.0 | 2023-06-04 | ||
Enamine | EN300-1730026-1.0g |
2-amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol |
2228248-26-6 | 1g |
$1429.0 | 2023-06-04 |
2-Amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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2-Amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-olに関する追加情報
Introduction to 2-Amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol (CAS No. 2228248-26-6)
2-Amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol, identified by the CAS number 2228248-26-6, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural framework comprising an amino group, a propanol backbone, and an embedded 3-methoxy-1,2-oxazol moiety, has garnered considerable attention due to its versatile applications in medicinal chemistry and drug development. The presence of the oxazol ring system introduces intriguing electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
The 3-methoxy substituent further modulates the chemical behavior of the compound, influencing its solubility, reactivity, and potential interactions with biological targets. Such structural features are often exploited in the synthesis of enzyme inhibitors, receptor modulators, and other therapeutic agents. Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic and pharmacodynamic profiles of compounds like 2-Amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol, facilitating faster and more efficient drug discovery processes.
In the context of modern drug design, the integration of heterocyclic rings such as the oxazol moiety has become increasingly prevalent. These structures not only enhance molecular complexity but also provide opportunities for selective binding to biological targets. For instance, studies have demonstrated that derivatives of 1,2-oxazoles exhibit potent activity against various enzymes and receptors involved in metabolic disorders and inflammatory pathways. The methoxy group in 3-methoxy-1,2-oxazol further contributes to this versatility by serving as a point of modification for further functionalization.
The synthesis of 2-Amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Key steps typically include condensation reactions to form the oxazole ring, followed by nucleophilic substitution to introduce the amino and hydroxyl functionalities. The use of chiral auxiliaries or asymmetric catalysis may be employed to achieve enantiopure products, which is crucial for pharmaceutical applications where stereochemistry plays a pivotal role.
Recent research has explored the potential of 2-Amino-2-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol as a precursor in the development of novel therapeutic agents. For example, modifications to the oxazole ring have led to compounds with enhanced affinity for specific biological targets. Additionally, computational modeling has been used to predict how structural variations within this scaffold might influence biological activity. Such insights are invaluable for guiding experimental efforts and optimizing lead compounds for clinical trials.
The compound's solubility profile and metabolic stability are also critical factors in its potential application as a drug candidate. Advanced techniques such as high-throughput screening (HTS) have been employed to assess how modifications to 3-methoxy or other parts of the molecule affect these properties. By leveraging machine learning algorithms trained on large datasets of similar compounds, researchers can predict optimal modifications that enhance bioavailability while maintaining desired pharmacological effects.
Moreover, green chemistry principles have influenced recent synthetic approaches to 2-Amino-2-(3-methoxy-1,2-oxtazol)-5yl)propan-l)-01, emphasizing sustainable methodologies that minimize waste and hazardous byproducts. Catalytic processes and solvent-free reactions have been explored as alternatives to traditional synthetic routes. These innovations not only improve environmental sustainability but also often enhance reaction efficiency and yield.
The role of oxazole derivatives in medicinal chemistry continues to expand with each passing year. Their unique structural features make them amenable to diverse applications, from antimicrobial agents to anticancer drugs. The methoxy-substituted oxazole ring found in CAS No. 2228248266 is particularly noteworthy for its ability to modulate electronic properties while maintaining stability under various conditions.
In conclusion, 22Amino22(33methoxy11 12 oxaz01 51yl)propan11 01l (CAS No2228248266) represents a promising compound with significant potential in pharmaceutical research and development Its unique structural attributes combined with recent advances in synthetic methodologies make it an attractive candidate for further exploration As research progresses it is likely that new applications will emerge highlighting its importance in medicinal chemistry
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